Morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Overview
Description
Morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound that combines a morpholine ring, a piperidine ring, and a phenylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone typically involves multiple steps. One common method involves the reaction of 3-phenylmethoxybenzyl chloride with piperidine to form 1-[(3-phenylmethoxyphenyl)methyl]piperidine. This intermediate is then reacted with morpholine and formaldehyde under Mannich reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using recrystallization techniques from solvents like ethanol .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogenation with palladium on carbon.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or piperidine derivatives.
Scientific Research Applications
Morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar structure but with different substituents.
Morpholin-4-yl-(1,2,2-trimethyl-3-(morpholine-4-carbonyl)-cyclopentyl)-methanone: Contains a cyclopentyl group instead of a piperidine ring.
Uniqueness
Morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
morpholin-4-yl-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3.C2H2O4/c27-24(26-13-15-28-16-14-26)22-9-11-25(12-10-22)18-21-7-4-8-23(17-21)29-19-20-5-2-1-3-6-20;3-1(4)2(5)6/h1-8,17,22H,9-16,18-19H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUFPDVAZGXFCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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